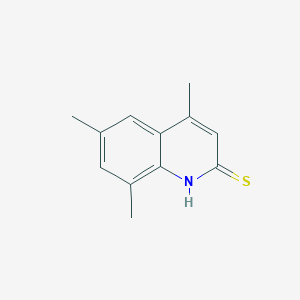

4,6,8-Trimethyl-quinoline-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6,8-trimethyl-1H-quinoline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c1-7-4-9(3)12-10(5-7)8(2)6-11(14)13-12/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLWESBHRVYTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=S)N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368686 | |

| Record name | 4,6,8-Trimethyl-quinoline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568570-16-1 | |

| Record name | 4,6,8-Trimethyl-quinoline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,6,8-Trimethyl-quinoline-2-thiol: A Compound of Untapped Potential

CAS Number: 568570-16-1 Molecular Formula: C₁₂H₁₃NS Molecular Weight: 203.31 g/mol

This technical guide provides a comprehensive overview of 4,6,8-Trimethyl-quinoline-2-thiol, a specific quinoline derivative. While this particular compound is commercially available, it remains a largely unexplored molecule within the scientific literature.[1][2][3][4][5] Therefore, this document will leverage available information on the broader classes of quinoline-2-thiols and trimethyl-quinoline derivatives to infer its potential chemical properties, synthesis, and biological significance, offering a roadmap for future research and development.

Physicochemical Properties and Structure

While detailed experimental data for this compound is scarce, its basic properties can be summarized.

| Property | Value | Source |

| CAS Number | 568570-16-1 | [1][2][3] |

| Molecular Formula | C₁₂H₁₃NS | [1][3] |

| Molecular Weight | 203.31 g/mol | [1] |

Quinoline-2-thiol derivatives are known to exist in a tautomeric equilibrium with their corresponding quinoline-2(1H)-thione form. This equilibrium can be influenced by the solvent and substitution pattern on the quinoline ring.

Potential Synthesis Strategies

Specific synthesis protocols for this compound are not documented in peer-reviewed literature. However, general methods for the synthesis of quinoline-2-thiols can be adapted. A plausible synthetic route could involve the cyclization of a substituted aniline with a suitable three-carbon synthon, followed by thionation.

A hypothetical workflow for the synthesis of quinoline derivatives is outlined below.

Caption: Hypothetical synthesis workflow for quinoline-2-thiols.

Predicted Biological Activity and Therapeutic Potential

The biological activity of this compound has not been explicitly reported. However, the quinoline scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic applications. Furthermore, the introduction of a thiol group can confer specific biological properties, including antioxidant activity and the ability to interact with metal ions or specific protein residues.

Based on the activities of structurally related compounds, potential areas of investigation for this compound include:

-

Anticancer Activity: Many quinoline derivatives exhibit potent anticancer effects through various mechanisms, including kinase inhibition and topoisomerase inhibition.

-

Antimicrobial Activity: The quinoline core is found in several antibacterial and antifungal agents.

-

Neuroprotective Effects: Certain quinoline derivatives have shown promise in the context of neurodegenerative diseases.

Potential Signaling Pathway Interactions

Given the lack of specific research, any discussion of signaling pathway interactions is speculative. However, based on the known targets of other quinoline derivatives, a logical starting point for investigation would be key pathways involved in cell proliferation and survival.

Caption: Plausible signaling pathway interaction for a quinoline-based inhibitor.

Experimental Protocols for Future Research

To elucidate the properties and potential of this compound, the following experimental approaches are recommended:

1. Chemical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the exact mass and fragmentation pattern.

-

X-ray Crystallography: To determine the solid-state structure and confirm the tautomeric form.

2. In Vitro Biological Screening:

-

Cytotoxicity Assays: To evaluate the effect on cell viability in various cancer cell lines (e.g., MTT, MTS assays).

-

Antimicrobial Susceptibility Testing: To determine the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.

-

Enzyme Inhibition Assays: To screen for inhibitory activity against relevant therapeutic targets (e.g., kinases, topoisomerases).

A generalized workflow for preliminary biological screening is depicted below.

Caption: General workflow for in vitro biological screening.

Conclusion

This compound represents a potentially valuable, yet currently understudied, chemical entity. Its structural similarity to a wide range of biologically active quinoline derivatives suggests a high probability of interesting pharmacological properties. The information and proposed research strategies outlined in this guide are intended to provide a foundation for researchers and drug development professionals to unlock the therapeutic potential of this and related molecules. Further investigation is warranted to fully characterize its chemical and biological profile.

References

physical and chemical properties of 4,6,8-Trimethyl-quinoline-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6,8-Trimethyl-quinoline-2-thiol is a heterocyclic organic compound belonging to the quinoline family. Quinolines and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties. This technical guide provides a summary of the known properties of this compound, outlines a general experimental workflow for its characterization, and discusses its potential tautomeric forms. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide also presents a generalized protocol for the synthesis and characterization of similar quinoline-2-thiol derivatives.

Core Properties

Currently, detailed experimental data on the physical and chemical properties of this compound is not extensively available in the public domain. The following table summarizes the basic molecular information.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NS | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 203.3 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| CAS Number | 568570-16-1 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C)S | Inferred from structure |

| InChI Key | Inferred from structure | |

| Appearance | Not Reported | |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Not Reported | |

| pKa | Not Reported |

Tautomerism: Thiol-Thione Equilibrium

It is crucial for researchers to recognize that this compound can exist in a tautomeric equilibrium with its thione form, 4,6,8-Trimethyl-1H-quinoline-2-thione. The position of this equilibrium can be influenced by factors such as the physical state (solid or in solution), solvent polarity, pH, and temperature. The thione tautomer is often the more stable form for related 2-hydroxyquinolines, and a similar preference may exist for the thio-analogs. Spectroscopic analysis, particularly NMR, is essential to determine the predominant tautomeric form under specific conditions.

Caption: Thiol-Thione Tautomerism of the Compound.

Generalized Experimental Protocols

Synthesis

A common route to quinoline-2-thiones involves the thionation of the corresponding quinolin-2-one.

Protocol: Thionation of 4,6,8-Trimethylquinolin-2-one

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,6,8-trimethylquinolin-2-one (1 equivalent) in a suitable high-boiling anhydrous solvent such as pyridine or toluene.

-

Thionation Reagent Addition: Add a thionating agent, such as Lawesson's reagent (0.5-1.0 equivalents) or phosphorus pentasulfide (P₄S₁₀) (0.25-0.5 equivalents), portion-wise to the stirred solution. The reaction is often exothermic.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If using toluene, the solvent can be removed under reduced pressure. If using pyridine, carefully pour the mixture into ice-water and acidify with HCl to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

Characterization

A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: To identify the proton environments. Expected signals would include aromatic protons on the quinoline core, methyl group protons, and a potentially broad signal for the N-H proton in the thione tautomer or the S-H proton in the thiol tautomer.

-

¹³C NMR: To identify the carbon skeleton. The chemical shift of the C2 carbon will be particularly informative in distinguishing between the thiol and thione tautomers (a C=S carbon is typically found further downfield).

-

2D NMR (COSY, HSQC, HMBC): To confirm the connectivity of protons and carbons and aid in the unambiguous assignment of all signals.

3.2.2. Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for determining the molecular weight.

-

Expected Result: A prominent molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of 203.3 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

3.2.3. Infrared (IR) Spectroscopy

-

Purpose: To identify functional groups.

-

Expected Absorptions:

-

C=S (thione) stretching vibration (typically in the range of 1100-1250 cm⁻¹).

-

N-H stretching (if the thione tautomer is present, around 3100-3400 cm⁻¹).

-

S-H stretching (if the thiol tautomer is present, a weak band around 2550-2600 cm⁻¹).

-

Aromatic C-H and C=C stretching vibrations.

-

3.2.4. Elemental Analysis

-

Purpose: To determine the percentage composition of C, H, N, and S.

-

Expected Result: The experimental percentages should be in close agreement with the calculated values for the molecular formula C₁₂H₁₃NS.

Visualization of a General Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel quinoline-2-thiol derivative like this compound.

Caption: General workflow for the synthesis and characterization of a novel chemical entity.

Potential Research Applications

While the biological activity of this compound has not been specifically reported, quinoline-2-thiol derivatives are known to exhibit a range of biological activities, including:

-

Antimicrobial and Antifungal Activity: The quinoline scaffold is present in many antimicrobial agents.

-

Anticancer Activity: Certain quinoline derivatives have shown promise as anticancer agents.

-

Enzyme Inhibition: The thiol group can act as a coordinating ligand for metal ions in enzyme active sites.

Further research into this specific compound could explore these potential therapeutic applications. Additionally, its properties may be of interest in the development of novel materials such as organic light-emitting diodes (OLEDs) or as a ligand in coordination chemistry.

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry and materials science. This guide has provided the currently available information and a general framework for its synthesis and characterization. It is hoped that this document will serve as a valuable resource for researchers and scientists interested in exploring the properties and applications of this and related quinoline-2-thiol derivatives. Further experimental work is required to fully elucidate its physical and chemical properties and to explore its potential biological activities.

References

An In-depth Technical Guide on 4,6,8-Trimethyl-quinoline-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the molecular structure and weight of 4,6,8-Trimethyl-quinoline-2-thiol. Despite its commercial availability, this specific quinoline derivative is not extensively documented in publicly available scientific literature. Consequently, this document summarizes the core molecular information and contextualizes its potential relevance within the broader class of quinoline-2-thiols, for which more extensive research exists. Due to the limited specific data, this guide will also address the current gaps in knowledge regarding its detailed experimental protocols and biological activities.

Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a quinoline core. The quinoline ring system is substituted with three methyl groups at positions 4, 6, and 8, and a thiol group at position 2.

Molecular Formula: C₁₂H₁₃NS[1][2]

Molecular Weight: 203.3 g/mol [1][2]

The structure of this compound is illustrated below:

Caption: 2D structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NS | [1][2] |

| Molecular Weight | 203.3 g/mol | [1][2] |

| CAS Number | 568570-16-1 | [1][2] |

| Appearance | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in peer-reviewed journals. However, general synthetic routes for quinoline-2-thiol derivatives often involve the cyclization of corresponding anilines with β-keto esters followed by thionation, or the reaction of quinoline N-oxides with a sulfur source.

Due to the lack of specific studies on this compound, no established experimental protocols for its use in biological or chemical assays can be provided at this time.

Biological Activity and Potential Applications

The biological activity of this compound has not been specifically reported. However, the broader class of quinoline derivatives is known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a thiol group at the 2-position can influence the molecule's metal-chelating properties and its potential as a fluorescent sensor. Research on other quinoline-2-thiol derivatives has explored their use as fluorescent probes for detecting metal ions and pH changes.

Logical Relationship of Quinoline Derivative Research

The following diagram illustrates the general workflow and logical relationships in the research and development of novel quinoline derivatives, a process that could be applied to this compound.

Caption: General workflow for quinoline derivative research.

Signaling Pathways

There is no information available in the scientific literature regarding the specific signaling pathways modulated by this compound. Research into the biological effects of this compound would be required to elucidate any such interactions.

Conclusion and Future Directions

This compound is a well-defined chemical entity with a known molecular structure and weight. However, a significant gap exists in the scientific literature regarding its synthesis, physicochemical properties, biological activities, and potential applications. For researchers and drug development professionals, this compound represents an unexplored area within the vast chemical space of quinoline derivatives. Future research should focus on:

-

Development and publication of a robust synthetic protocol.

-

Comprehensive characterization of its physicochemical properties.

-

Screening for a wide range of biological activities.

-

Investigation into its potential as a fluorescent sensor or metal-chelating agent.

Such studies would be invaluable in determining the potential utility of this compound in medicinal chemistry and material science.

References

Tautomeric Equilibrium of 4,6,8-Trimethyl-quinoline-2-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium of 4,6,8-trimethyl-quinoline-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this substituted derivative is limited in publicly available literature, this guide extrapolates from the well-studied parent compound, quinoline-2-thiol, to provide a robust framework for understanding its tautomeric behavior. The principles, experimental methodologies, and spectroscopic signatures discussed herein are directly applicable to the study of this compound.

Introduction to Thione-Thiol Tautomerism in Quinolines

Quinoline-2-thiol derivatives exist as a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form. This equilibrium is a result of proton migration between the sulfur and nitrogen atoms within the heterocyclic ring. The position of this equilibrium is crucial as the distinct electronic and structural properties of each tautomer can significantly influence the compound's chemical reactivity, biological activity, and spectroscopic characteristics.

For the analogous, well-studied quinoline-2-thiol, a tautomeric equilibrium exists with quinoline-2(1H)-thione.[1][2] Quantum mechanical calculations and absorption spectra have confirmed that the thione form is the predominant tautomer in this equilibrium.[1][2] This preference for the thione form is a general characteristic of many heterocyclic thiol compounds.

Caption: Tautomeric equilibrium between the thiol and thione forms of this compound.

Spectroscopic Characterization of Tautomers

The determination of the predominant tautomeric form in solution and in the solid state is primarily achieved through spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy.

Table 1: Spectroscopic Data for Thiol and Thione Tautomers

| Spectroscopic Method | Thiol Form (Characteristic Signals) | Thione Form (Characteristic Signals) | Reference |

| IR Spectroscopy | Presence of a weak S-H stretching band around 2500-2600 cm⁻¹. | Absence of S-H stretch; presence of a strong C=S stretching band. The absence of a band in the 2500-2700 cm⁻¹ range is indicative of the thione form. | [3] |

| ¹H NMR Spectroscopy | Presence of a downfield N-H proton signal. The chemical shift is solvent-dependent. | Presence of a downfield N-H proton signal. | [4] |

| ¹³C NMR Spectroscopy | Characteristic chemical shift for the C-S carbon. | Characteristic downfield chemical shift for the C=S (thiocarbonyl) carbon. | |

| UV-Vis Spectroscopy | Absorption bands at specific wavelengths. For the parent quinoline-2-thiol, strong bands are calculated at 308.0 nm and 242.9 nm. | Absorption bands at different wavelengths compared to the thiol form. For the parent quinoline-2(1H)-thione, strong bands are observed at 358.8 nm and 269.8 nm, which aligns well with experimental data. | [2] |

Note: The exact positions of peaks for this compound may vary due to the electronic effects of the methyl substituents.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and analysis of quinoline-2-thiol derivatives, which can be adapted for this compound.

Synthesis of 4-Substituted Quinoline-2(1H)-thiones

A common route to quinoline-2(1H)-thiones involves the thiation of the corresponding quinolin-2(1H)-one.

Protocol: Thiation of a Quinolin-2(1H)-one

-

Starting Material: 4,6,8-Trimethyl-quinolin-2(1H)-one.

-

Reagent: Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

-

Solvent: Anhydrous pyridine or toluene.

-

Procedure:

-

The quinolin-2(1H)-one is dissolved in the anhydrous solvent.

-

Phosphorus pentasulfide or Lawesson's reagent is added portion-wise to the solution.

-

The reaction mixture is heated under reflux for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled and poured into a cold solution of sodium carbonate or sodium hydroxide.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

-

This protocol is based on general methods for the thiation of quinolinones.

Spectroscopic Analysis to Determine Tautomeric Equilibrium

Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (KBr pellet) or in a suitable solvent (e.g., chloroform, DMSO).

-

Data Acquisition: An IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Analysis: The spectrum is analyzed for the presence or absence of a weak stretching band in the region of 2500-2600 cm⁻¹, which is characteristic of the S-H bond in the thiol tautomer. The presence of a strong C=S stretching band would support the dominance of the thione form.

Protocol: NMR Spectroscopy

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired.

-

Analysis: The ¹H NMR spectrum is examined for the presence of a signal corresponding to the N-H proton. The integration of signals corresponding to unique protons in each tautomer (if both are present in significant amounts) can be used to determine the tautomeric ratio. The ¹³C NMR spectrum is analyzed for the characteristic chemical shift of the C=S carbon in the thione form.

Experimental Workflow for Tautomeric Analysis

The following diagram illustrates a typical workflow for the synthesis and characterization of the tautomeric equilibrium of a quinoline-2-thiol derivative.

Caption: General experimental workflow for the study of tautomeric equilibrium.

Factors Influencing the Tautomeric Equilibrium

The position of the thione-thiol equilibrium can be influenced by several factors:

-

Solvent Polarity: Polar solvents tend to favor the more polar thione tautomer.[5]

-

Substitution: The electronic nature of substituents on the quinoline ring can influence the relative stability of the tautomers. Electron-donating or -withdrawing groups can alter the acidity of the N-H and S-H protons.

-

Temperature: Changes in temperature can shift the equilibrium position.

-

pH: In solution, the pH can significantly affect the tautomeric equilibrium, with alkaline conditions potentially favoring the deprotonated thiolate form.[6]

Conclusion

The tautomeric equilibrium of this compound is expected to predominantly favor the thione form, in line with the behavior of the parent quinoline-2-thiol and other related heterocyclic systems. This guide provides a foundational understanding and practical experimental approaches for researchers to synthesize and characterize this compound and its tautomeric properties. The provided protocols and spectroscopic data serve as a starting point for more in-depth investigations into the unique characteristics of this substituted quinoline-2-thiol derivative. Further experimental and computational studies are warranted to precisely quantify the tautomeric equilibrium constant and thermodynamic parameters for this compound.

References

solubility of 4,6,8-Trimethyl-quinoline-2-thiol in different solvents

An In-depth Technical Guide on the Solubility of 4,6,8-Trimethyl-quinoline-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of this compound. Due to the limited availability of specific quantitative data for this compound, this guide also furnishes detailed experimental protocols for determining the solubility of poorly soluble organic compounds, which can be applied to the title compound. Additionally, general methodologies for its synthesis and an overview of the potential biological activities of quinoline-thiol derivatives are presented to support further research and development.

Data Presentation: Solubility Profile

A proposed list of solvents for experimental determination is provided below.

| Solvent Class | Specific Solvents | Expected Solubility |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) pH 7.4 | Low |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High |

| Polar Protic | Ethanol, Methanol | Moderate |

| Non-Polar | Dichloromethane, Chloroform, Toluene | Moderate to High |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate |

Experimental Protocols for Solubility Determination

For a novel or sparsely studied compound like this compound, established methods for determining the solubility of poorly soluble compounds are recommended. The shake-flask method is a traditional and reliable technique.[3]

Shake-Flask Method for Equilibrium Solubility

This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[3]

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, ethanol, DMSO)

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.[3]

-

Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the flask for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[3]

-

After shaking, allow the suspension to settle.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the solubility in units such as mg/mL or mol/L.

Acid-Base Solubility Tests

These tests provide a qualitative understanding of the compound's acidic or basic properties and its potential for salt formation to enhance solubility.[4][5]

Procedure:

-

Water Solubility: Test the solubility of a small amount of the compound in water.[2] If it dissolves, check the pH of the solution with litmus paper to determine if it's acidic or basic.[4]

-

5% NaOH Solution: If the compound is insoluble in water, test its solubility in a 5% aqueous solution of sodium hydroxide. Solubility in this basic solution suggests the compound has acidic properties.[2][5]

-

5% NaHCO₃ Solution: To differentiate between strong and weak acids, test the solubility in a 5% aqueous solution of sodium bicarbonate. Only stronger acids will dissolve.[2]

-

5% HCl Solution: If the compound is insoluble in water, test its solubility in a 5% aqueous solution of hydrochloric acid. Solubility in this acidic solution indicates the presence of a basic functional group, such as the quinoline nitrogen.[2][4]

General Synthesis Protocol for this compound

While a specific, detailed synthesis for this compound was not found, a general approach can be inferred from the synthesis of similar quinoline-2-thione derivatives. A common method involves the cyclization of an appropriate aniline precursor.

The synthesis of quinolines can be achieved through various named reactions, such as the Skraup, Doebner-von Miller, or Combes syntheses.[6] For a 2-thiol derivative, a subsequent thionation step or the use of a sulfur-containing precursor would be necessary. A plausible synthetic route could involve the reaction of 3,5-dimethylaniline with an appropriate diketone or ketoester to form the trimethylquinoline core, followed by a reaction to introduce the thiol group at the 2-position.

Potential Biological Activities of Quinoline-2-thiol Derivatives

Quinoline and its derivatives are known to exhibit a wide range of biological activities and are scaffolds for many pharmacologically important molecules.[7][8] Derivatives of quinoline have been investigated for their potential as:

-

Anticancer agents: Many quinoline compounds show antiproliferative activity against various cancer cell lines.[7][9]

-

Antimicrobial agents: The quinoline core is present in several antibacterial and antifungal drugs.[7][8]

-

Antimalarial agents: Quinoline-based drugs like chloroquine have been pivotal in treating malaria.[9]

-

Anti-inflammatory agents: Certain quinoline derivatives have demonstrated anti-inflammatory properties.[8]

-

Antiviral agents: Research has explored the antiviral potential of quinoline compounds.[7]

The introduction of a thiol group can further modulate the biological activity and pharmacokinetic properties of the quinoline scaffold.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis, characterization, and biological evaluation of this compound.

Caption: General experimental workflow for this compound.

Conclusion

While direct quantitative solubility data for this compound is not prevalent in existing literature, this guide provides the necessary framework for researchers to determine this crucial parameter. By employing the detailed experimental protocols, scientists can generate reliable solubility data in various solvents. The outlined synthesis strategies and the summary of potential biological activities of related compounds offer a solid foundation for further investigation into the therapeutic potential of this and similar quinoline-2-thiol derivatives. The provided workflow visualization serves as a logical guide for structuring future research endeavors.

References

- 1. quora.com [quora.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. scribd.com [scribd.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. iipseries.org [iipseries.org]

- 7. Different biological activities of quinoline [wisdomlib.org]

- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4,6,8-Trimethylquinoline-2-thiol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characteristics of 4,6,8-trimethylquinoline-2-thiol. However, a comprehensive search of publicly available scientific literature and spectral databases reveals a significant gap in the experimental data for this specific compound. While the existence of 4,6,8-trimethylquinoline-2-thiol is confirmed through its Chemical Abstracts Service (CAS) number 568570-16-1, detailed experimental spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra—are not available in the reviewed sources. This document outlines the expected spectroscopic features based on the analysis of structurally related compounds and provides a general methodology for acquiring such data.

Introduction

4,6,8-Trimethylquinoline-2-thiol belongs to the quinoline class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. The presence of a thiol group at the 2-position and methyl substitutions on the benzene ring are expected to confer specific spectroscopic signatures. Accurate spectroscopic data is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound, which are fundamental requirements in any research or development setting.

Predicted Spectroscopic Data

In the absence of direct experimental data for 4,6,8-trimethylquinoline-2-thiol, the following sections provide predicted spectroscopic characteristics based on known data for analogous structures such as 2-quinolinethiol and various methylated quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts would be influenced by the electron-donating nature of the methyl groups and the electronic effects of the thiol substituent.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the quinoline core and the methyl groups would be characteristic.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,6,8-Trimethylquinoline-2-thiol

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| SH | 13.0 - 14.0 (broad s) | - |

| Aromatic CH | 7.0 - 8.0 (m) | 115.0 - 145.0 |

| C-S | - | 175.0 - 185.0 |

| Quaternary C | - | 120.0 - 150.0 |

| 4-CH₃ | 2.4 - 2.6 (s) | 18.0 - 22.0 |

| 6-CH₃ | 2.3 - 2.5 (s) | 20.0 - 24.0 |

| 8-CH₃ | 2.5 - 2.7 (s) | 15.0 - 19.0 |

| Note: These are estimated values and require experimental verification. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Predicted IR Absorption Bands for 4,6,8-Trimethylquinoline-2-thiol

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (thione tautomer) | 3100 - 3300 | Medium, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| S-H Stretch (thiol tautomer) | 2550 - 2600 | Weak |

| C=C Stretch (aromatic) | 1500 - 1600 | Medium-Strong |

| C=S Stretch (thione tautomer) | 1100 - 1250 | Strong |

| C-N Stretch | 1300 - 1400 | Medium |

| Note: The molecule can exist in tautomeric equilibrium between the thiol and thione forms, which will influence the IR spectrum. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline core is a strong chromophore.

Table 3: Predicted UV-Vis Absorption Maxima for 4,6,8-Trimethylquinoline-2-thiol

| Solvent | Predicted λmax (nm) | Electronic Transition |

| Ethanol | ~280, ~350 | π → π |

| Chloroform | ~285, ~355 | π → π |

| Note: The exact absorption maxima and molar absorptivity are dependent on the solvent used. |

Experimental Protocols

To obtain the definitive spectroscopic data for 4,6,8-trimethylquinoline-2-thiol, the following general experimental procedures should be followed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of at least 400 MHz for protons.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

-

Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-800 nm using a dual-beam spectrophotometer.

-

Data Analysis: Determine the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like 4,6,8-trimethylquinoline-2-thiol.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

While 4,6,8-trimethylquinoline-2-thiol is a commercially available compound, its detailed spectroscopic properties (NMR, IR, and UV-Vis) are not well-documented in the public domain. This guide provides predicted spectroscopic data based on analogous structures and outlines the standard experimental protocols necessary for the acquisition of this crucial information. The generation of reliable experimental data is essential for advancing research and development activities involving this compound. Researchers in possession of this molecule are encouraged to perform these analyses and publish the results to enrich the collective scientific knowledge.

A Theoretical and Computational Investigation of 4,6,8-Trimethyl-quinoline-2-thiol: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive theoretical framework for the computational analysis of 4,6,8-Trimethyl-quinoline-2-thiol. In the absence of specific published experimental or theoretical data for this particular molecule, this document leverages established quantum chemical methodologies and presents expected data based on studies of analogous quinoline derivatives. The protocols and data structures provided herein serve as a robust template for future research on this compound and its potential applications in medicinal chemistry and materials science.

Introduction to this compound

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a thiol group at the 2-position and methyl groups at the 4, 6, and 8-positions of the quinoline scaffold is anticipated to modulate its electronic and steric properties, thereby influencing its reactivity and potential as a therapeutic agent or functional material.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the geometric, electronic, and spectroscopic properties of molecules.[1][2][3][4] Such computational studies can provide valuable insights into molecular stability, reactivity, and potential biological activity, guiding further experimental investigations.

This whitepaper details the standard computational protocols for investigating this compound, presents the expected quantitative data in a structured format, and provides visualizations of key concepts and workflows.

Theoretical and Computational Methodology

The following section details the proposed computational workflow for a thorough theoretical investigation of this compound.

Geometry Optimization

The initial 3D structure of this compound would be constructed and then optimized using DFT calculations. A widely used functional for such systems is B3LYP, in conjunction with a basis set such as 6-311+G(d,p), which provides a good balance between accuracy and computational cost.[2][5] The optimization process aims to find the minimum energy conformation of the molecule.

Vibrational Frequency Analysis

To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

Electronic Properties

Key electronic properties are derived from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[6] The Molecular Electrostatic Potential (MEP) surface is also calculated to identify regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively.

Spectroscopic Properties

Theoretical NMR (¹H and ¹³C) chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis) and to analyze the nature of electronic transitions.[1]

Tautomerism: Thiol vs. Thione

Quinoline-2-thiol derivatives can exist in a tautomeric equilibrium with their corresponding quinoline-2(1H)-thione form. Computational chemistry can predict the relative stability of these tautomers. For similar systems, quantum mechanical calculations have shown that the thione tautomer is generally more stable.[7][8]

Predicted Quantitative Data

The following tables summarize the types of quantitative data that would be obtained from the theoretical calculations described above. The values presented are hypothetical and serve as a template for reporting actual computational results.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-S | 1.77 Å |

| S-H | 1.35 Å | |

| C4-CH₃ | 1.51 Å | |

| C6-CH₃ | 1.51 Å | |

| C8-CH₃ | 1.52 Å | |

| Bond Angle | C3-C2-S | 123.5° |

| N1-C2-S | 118.0° | |

| Dihedral Angle | C4-C3-C2-S | 179.8° |

Table 2: Calculated Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.4 eV |

| Dipole Moment | 3.5 D |

| Ionization Potential | 6.8 eV |

| Electron Affinity | 1.5 eV |

Table 3: Predicted Vibrational Frequencies (Selected)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| ν(S-H) | 2550 | S-H stretching |

| ν(C=N) | 1620 | C=N stretching in quinoline ring |

| ν(C-S) | 750 | C-S stretching |

| γ(C-H) | 850 | Out-of-plane C-H bending (aromatic) |

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Selected, in ppm relative to TMS)

| Nucleus | Position | Predicted Chemical Shift (δ) |

| ¹H | H attached to S | 3.5 |

| CH₃ at C4 | 2.6 | |

| CH₃ at C6 | 2.4 | |

| CH₃ at C8 | 2.5 | |

| ¹³C | C2 | 178.0 |

| C4 | 145.0 | |

| C6 | 135.0 | |

| C8 | 138.0 |

Structure-Property Relationships

The theoretical data allows for the establishment of relationships between the molecular structure of this compound and its predicted properties.

The electron-donating nature of the methyl groups is expected to increase the electron density on the quinoline ring, thereby influencing the HOMO and LUMO energy levels. The thiol group is a key site for potential coordination with metal ions and can also participate in hydrogen bonding, which is crucial for biological interactions.

Experimental Protocols (General)

Synthesis of Quinoline-2-thiones

A common method for the synthesis of quinoline-2-thiones involves the deoxygenative C-H functionalization of the corresponding quinoline N-oxides with thiourea, often activated by an agent like triflic anhydride.[9] This approach offers high regioselectivity and generally provides good yields.

General Procedure:

-

The starting 4,6,8-trimethylquinoline is first oxidized to the corresponding N-oxide.

-

The 4,6,8-trimethylquinoline N-oxide is then dissolved in a suitable solvent (e.g., acetonitrile).

-

Thiourea and triflic anhydride are added to the solution.

-

The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography.

-

The product is isolated and purified using standard techniques such as column chromatography.

Characterization

The synthesized compound would be characterized using a suite of spectroscopic and analytical techniques:

-

FT-IR Spectroscopy: To identify the characteristic vibrational modes of the functional groups, such as the C=S and N-H stretches in the thione tautomer.

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.

-

Single-Crystal X-ray Diffraction: To unambiguously determine the solid-state molecular structure, if suitable crystals can be obtained.

Conclusion

This technical guide provides a comprehensive roadmap for the theoretical and computational investigation of this compound. By employing the detailed DFT methodologies, researchers can predict a wide range of molecular properties, from its stable geometry to its electronic and spectroscopic characteristics. The presented data tables and visualizations offer a structured framework for reporting and interpreting these computational results. This theoretical foundation is invaluable for guiding future experimental synthesis, characterization, and evaluation of this compound for potential applications in drug discovery and materials science.

References

- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. growingscience.com [growingscience.com]

- 9. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]

The Enduring Scaffold: A Technical Guide to the Discovery and Applications of Quinoline-2-thiol Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene and a pyridine ring, is a cornerstone in medicinal chemistry and materials science. First isolated in 1834, its derivatives have given rise to a multitude of compounds with significant biological activities. Among these, quinoline-2-thiol and its analogues hold a special place due to their unique chemical properties and diverse pharmacological profiles, including notable anticancer and antimalarial activities. This technical guide provides an in-depth exploration of the history, synthesis, physicochemical properties, and biological applications of quinoline-2-thiol compounds, offering a valuable resource for researchers in the field.

Discovery and History

The journey of quinoline-2-thiol compounds begins with the discovery of the parent quinoline molecule. In 1834, Friedlieb Ferdinand Runge first isolated quinoline from coal tar. The structural elucidation of quinoline as a fusion of a benzene and a pyridine ring was a significant milestone in heterocyclic chemistry.

The introduction of the thiol group at the 2-position of the quinoline ring, leading to the formation of 2-mercaptoquinoline or its tautomeric form quinoline-2(1H)-thione, marked a key development in expanding the chemical space and biological potential of quinoline derivatives. Early methods for the synthesis of such compounds laid the groundwork for the vast array of derivatives known today.

Physicochemical Properties and Tautomerism

Quinoline-2-thiol exhibits a fascinating tautomeric equilibrium between the thiol and thione forms. Spectroscopic evidence and quantum mechanical calculations suggest that the thione form is the major tautomer in solution. This tautomerism plays a crucial role in the compound's reactivity and its interactions with biological targets.

Table 1: Physicochemical Properties of Quinoline-2-thiol

| Property | Value | Reference |

| Molecular Formula | C₉H₇NS | [1] |

| Molecular Weight | 161.22 g/mol | [1] |

| Melting Point | 174-176 °C | [1][2] |

| Appearance | Yellow to orange powder | [1] |

| CAS Number | 2637-37-8 | [2] |

Synthesis of Quinoline-2-thiol and Its Derivatives

Several synthetic routes have been developed for the preparation of quinoline-2-thiol and its derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis from 2-Chloroquinoline Derivatives

A common and efficient method for the synthesis of quinoline-2-thiol derivatives involves the nucleophilic substitution of a chlorine atom at the 2-position of the quinoline ring with a sulfur nucleophile.

-

Preparation of 2-Chloroquinoline-3-carbaldehyde: To a solution of N,N-dimethylformamide (DMF, 34.65 mmol), phosphorus oxychloride (POCl₃, 98.28 mmol) is added dropwise while maintaining the temperature at 0–5 °C. The mixture is stirred for approximately 5 minutes. Acetanilide (10.37 mmol) is then added, and the resulting solution is heated for 8 hours at 75–80 °C. After cooling to room temperature, the reaction mixture is poured into crushed ice with stirring. The pale yellow precipitate that forms is filtered, washed with water, and dried. The crude product is recrystallized from ethyl acetate.

-

Synthesis of 2-Mercaptoquinoline-3-carbaldehyde: To a solution of 2-chloroquinoline-3-carbaldehyde (1 mmol) in dry DMF (5 mL), powdered sodium sulfide (1.5 mmol) is added. The mixture is stirred for 1-2 hours at room temperature. Upon completion of the reaction, the mixture is poured into ice-water and acidified with acetic acid. The resulting product is filtered, washed thoroughly with water, and dried.

Synthesis from Quinoline N-Oxides

An alternative approach involves the deoxygenative C-H functionalization of quinoline N-oxides. This method offers high regioselectivity for the C2 position.

A regioselective deoxygenative C-H functionalization of readily available quinoline-N-oxides with thiourea upon activation with triflic anhydride enables the synthesis of quinoline-2-thiones in very good yields.[3] This method is advantageous due to its experimental simplicity and high yields.[3]

Biological Activities

Quinoline-2-thiol derivatives have been extensively investigated for their wide range of pharmacological activities. Their ability to interact with various biological targets makes them promising candidates for drug development.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of quinoline derivatives. Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cancer progression.

Quinoline-based compounds have been shown to exert their anticancer effects through several mechanisms:

-

Inhibition of Tyrosine Kinases: Many quinoline derivatives act as inhibitors of tyrosine kinases, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial for tumor growth and angiogenesis.[4][5]

-

DNA Intercalation and Topoisomerase Inhibition: The planar structure of the quinoline ring allows some derivatives to intercalate into DNA, disrupting DNA replication and transcription. Others inhibit topoisomerase enzymes, which are essential for resolving DNA topological problems during cell division.

-

Induction of Apoptosis: Quinoline compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: They can also halt the cell cycle at various checkpoints, preventing cancer cell proliferation.[5]

Antimalarial Activity

Quinoline-based drugs, such as chloroquine and quinine, have been pivotal in the fight against malaria for decades. Research into novel quinoline-2-thiol derivatives continues to be an active area to combat the emergence of drug-resistant strains of Plasmodium falciparum.

Table 2: In Vitro Antimalarial Activity of Selected Quinoline Derivatives against P. falciparum

| Compound | Strain | IC₅₀ (µM) | Reference |

| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | Chloroquine-resistant | 1.2 | [6] |

| Ethyl (Z)-4-(2-hydrazineylidene-1,2-dihydroquinolin-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | - | - | [6] |

| 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol | - | - | [6] |

| Quinoline-pyrimidine hybrid | D6 (chloroquine-sensitive) | 0.033 | [7] |

| Quinoline-pyrimidine hybrid | W2 (chloroquine-resistant) | 0.033 | [7] |

| Quinoline-sulfonamide hybrid | - | 0.05 - 1.63 | [7] |

Note: A direct IC₅₀ value for the second and third compounds was not provided in the source material, but they were noted to have significant antimalarial activity.

Other Applications

Beyond their roles in medicine, quinoline-2-thiol derivatives have found applications in other scientific domains. Their unique photophysical properties make them suitable for use as fluorescent sensors for the detection of metal ions and pH changes.[8] The thiol group can act as a chelating agent, and upon binding to a metal ion, a change in the fluorescence of the molecule can be observed.

Conclusion

Quinoline-2-thiol and its derivatives represent a versatile and enduring class of heterocyclic compounds. From their historical roots in the study of coal tar derivatives to their modern applications in drug discovery and materials science, these molecules continue to capture the attention of researchers. The synthetic accessibility of the quinoline-2-thiol scaffold, coupled with its rich and tunable biological activity, ensures its continued importance in the development of new therapeutic agents and advanced materials. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly unlock new opportunities for innovation in science and medicine.

References

- 1. 2637-37-8 CAS MSDS (2-QUINOLINETHIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-Quinolinethiol 97 2637-37-8 [sigmaaldrich.com]

- 3. 2-Quinolinemethanethiol | C10H9NS | CID 11521169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline-Based Hybrid Compounds with Antimalarial Activity [mdpi.com]

- 8. growingscience.com [growingscience.com]

The Fundamental Chemistry of Substituted Quinoline-Thiols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted quinoline-thiols are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry, materials science, and analytical chemistry. Their unique chemical properties, arising from the fusion of a quinoline ring and a reactive thiol group, make them versatile scaffolds for the development of novel therapeutic agents, fluorescent probes, and metal chelators. This in-depth technical guide provides a comprehensive overview of the core chemistry of substituted quinoline-thiols, focusing on their synthesis, physicochemical properties, reactivity, and applications.

Synthesis of Substituted Quinoline-Thiols

The synthesis of substituted quinoline-thiols can be broadly categorized based on the position of the thiol group on the quinoline ring. The most common isomers—2-thio, 4-thio, and 8-thio—are typically prepared through distinct synthetic routes.

Synthesis of 2-Mercaptoquinoline and its Derivatives

2-Mercaptoquinoline (or its tautomeric form, quinoline-2(1H)-thione) is a key intermediate for the synthesis of various substituted 2-thioquinolines.

Experimental Protocol: Synthesis of 2-Mercaptoquinoline [1][2][3]

This procedure involves the reaction of a quinoline precursor with a sulfurizing agent.

-

Materials: 2-Chloroquinoline, sodium hydrosulfide (NaSH) or thiourea, ethanol, sodium hydroxide.

-

Procedure:

-

A solution of 2-chloroquinoline in ethanol is prepared.

-

An aqueous solution of sodium hydrosulfide is added dropwise to the refluxing ethanolic solution of 2-chloroquinoline. Alternatively, thiourea can be used, followed by hydrolysis with sodium hydroxide.

-

The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled, and the pH is adjusted to acidic (e.g., with acetic acid) to precipitate the product.

-

The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield 2-mercaptoquinoline.

-

Synthesis of 4-Mercaptoquinoline and its Derivatives

The synthesis of 4-mercaptoquinoline often starts from 4-chloroquinoline.

Experimental Protocol: Synthesis of 4-Mercaptoquinoline [4][5][6]

-

Materials: 4-Chloroquinoline, thiourea, ethanol, sodium hydroxide.

-

Procedure:

-

4-Chloroquinoline and thiourea are dissolved in ethanol and refluxed for several hours to form an isothiouronium salt intermediate.

-

A solution of sodium hydroxide is then added, and the mixture is refluxed to hydrolyze the intermediate.

-

After cooling, the solution is acidified with a weak acid (e.g., acetic acid) to precipitate 4-mercaptoquinoline.

-

The product is collected by filtration, washed with water, and purified by recrystallization.

-

Synthesis of 8-Mercaptoquinoline and its Derivatives

8-Mercaptoquinoline, also known as thiooxine, is a well-known chelating agent. Its synthesis often begins with quinoline-8-sulfonic acid.

Experimental Protocol: Synthesis of 8-Mercaptoquinoline

This synthesis involves the reduction of quinoline-8-sulfonyl chloride.

-

Materials: Quinoline-8-sulfonic acid, phosphorus pentachloride or thionyl chloride, a reducing agent (e.g., stannous chloride, lithium aluminum hydride), hydrochloric acid, sodium hydroxide.

-

Procedure:

-

Quinoline-8-sulfonic acid is converted to quinoline-8-sulfonyl chloride by reacting with phosphorus pentachloride or thionyl chloride.

-

The resulting sulfonyl chloride is then reduced to the corresponding thiol. For example, reduction with stannous chloride in concentrated hydrochloric acid yields the tin complex of 8-mercaptoquinoline.

-

The complex is decomposed by the addition of a base (e.g., sodium hydroxide), and subsequent neutralization with an acid precipitates 8-mercaptoquinoline dihydrate as red needles.

-

The anhydrous form, a blue liquid, can be obtained by melting the dihydrate.

-

Physicochemical Properties

The physicochemical properties of substituted quinoline-thiols are crucial for their application, influencing their solubility, bioavailability, and reactivity.

Tautomerism

Quinoline-thiols with the thiol group at the 2- or 4-position exist in a tautomeric equilibrium with their corresponding thione forms. Computational studies on quinoline-2-thiol show that the thione tautomer is significantly more stable than the thiol form. This equilibrium is a critical factor influencing the compound's reactivity and spectroscopic properties.

Quantitative Data

The following tables summarize key quantitative data for representative quinoline-thiols.

Table 1: Physicochemical Properties of Selected Quinoline-Thiols

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | pKa |

| 2-Mercaptoquinoline | C₉H₇NS | 161.22 | 194-196 | Sparingly soluble in water; soluble in ethanol, chloroform | ~8.5 (thiol proton) |

| 4-Mercaptoquinoline | C₉H₇NS | 161.22 | 165-168 | Insoluble in water; soluble in ethanol, DMSO | Data not readily available |

| 8-Mercaptoquinoline | C₉H₇NS | 161.22 | 58-59 (dihydrate) | Insoluble in water (0.1g/100ml); soluble in ethanol (12g/100ml), acetone, inorganic acids, and alkali solutions[1] | 8.38 (thiol), 2.06 (protonated quinoline nitrogen) |

Table 2: Spectroscopic Data for Selected Quinoline-Thiols

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Selected ¹H NMR data (δ, ppm) | Selected ¹³C NMR data (δ, ppm) |

| 2-Mercaptoquinoline | CDCl₃ | ~365, 275 | - | Non-fluorescent | 13.47 (SH), 7.33-7.69 (aromatic)[7] | Data not readily available |

| Alkylated 2-Quinoline-thiol derivative | Acetonitrile | ~340 | ~380 | Varies with substituent | Data varies with substituent | Data varies with substituent |

| 8-Mercaptoquinoline | Ethanol | 245, 320, 430 | ~530 | Low | Data varies with solvent and tautomeric form | Data varies with solvent and tautomeric form |

| (Quinoline-3-carbonyl)-l-cysteine | DMSO-d₆ | - | - | - | 13.03 (COOH), 9.29-7.69 (aromatic), 4.71 (CH), 3.21, 3.09 (CH₂)[8] | 172.3, 165.3, 149.1, 148.4, 136.7, 132.0, 129.7, 128.8, 128.1, 126.9, 53.6, 31.1[8] |

Chemical Reactivity and Applications

The reactivity of substituted quinoline-thiols is dominated by the nucleophilic character of the thiol group and the electronic properties of the quinoline ring.

S-Alkylation and Acylation

The thiol group is readily alkylated or acylated to form thioethers and thioesters, respectively. These reactions are fundamental for modifying the properties of the parent compound and for introducing it into larger molecular frameworks.

Experimental Protocol: S-Alkylation of 2-Mercaptoquinoline [1]

-

Materials: 2-Mercaptoquinoline, alkyl halide (e.g., ethyl chloroacetate), sodium hydroxide, ethanol.

-

Procedure:

-

2-Mercaptoquinoline is dissolved in an ethanolic solution of sodium hydroxide to form the sodium thiolate salt.

-

The alkylating agent, such as ethyl chloroacetate, is added to the solution.

-

The reaction mixture is refluxed for a few hours.

-

After cooling, the product precipitates and can be collected by filtration and recrystallized.

-

Oxidation

The thiol group is susceptible to oxidation, which can lead to the formation of disulfides. This reactivity is important to consider during synthesis and storage, as exposure to air can lead to dimerization.[1]

Metal Chelation and Fluorescence Sensing

The ability of the thiol group, often in concert with the quinoline nitrogen, to chelate metal ions is a key feature of these compounds. This property is exploited in analytical chemistry for the detection and quantification of metal ions. 8-Mercaptoquinoline, in particular, forms stable complexes with a wide range of metals. The binding of metal ions often leads to a change in the photophysical properties of the quinoline-thiol, such as fluorescence quenching or enhancement, making them valuable as fluorescent sensors.

Visualization of Key Processes

Experimental Workflow for Fluorescence Quenching Analysis

The following diagram illustrates a typical experimental workflow for evaluating the fluorescence quenching of a substituted quinoline-thiol upon binding to a metal ion.

References

- 1. chembk.com [chembk.com]

- 2. The stability of metal complexes with 8-mercaptoquinoline and alkyl-substituted 8-mercaptoquinolines in dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scbt.com [scbt.com]

- 6. rsc.org [rsc.org]

- 7. 2-QUINOLINETHIOL(2637-37-8) 1H NMR spectrum [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

Potential Research Areas for 4,6,8-Trimethyl-quinoline-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. The specific derivative, 4,6,8-Trimethyl-quinoline-2-thiol, remains a largely unexplored entity within this vast chemical space. Its unique substitution pattern—three methyl groups imparting lipophilicity and a thiol group offering a versatile reaction site—suggests significant, untapped potential in several key research domains. This technical guide outlines promising research avenues for this compound, providing a framework for its systematic investigation as a novel therapeutic agent or a specialized chemical probe. The proposed areas of focus include oncology, infectious diseases, and neurodegenerative disorders, leveraging the known pharmacological profiles of structurally related quinoline derivatives.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its development. While extensive experimental data is not yet available, its basic properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NS | Inferred |

| Molecular Weight | 203.3 g/mol | Inferred |

| CAS Number | 568570-16-1 | Supplier Data |

| Predicted LogP | 3.5 - 4.5 | Cheminformatics Tools |

| Predicted pKa | 7.0 - 8.0 (Thiol) | Cheminformatics Tools |

| Tautomerism | Exists in equilibrium between thiol and thione forms.[1] | Literature |

Potential Research Area 1: Oncology

The quinoline nucleus is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent anticancer activities through various mechanisms, including kinase inhibition and disruption of tubulin polymerization.[2][3][4] The trimethyl substitution on the quinoline ring of this compound may enhance its ability to penetrate cancer cell membranes and interact with hydrophobic pockets of target proteins.

Proposed Mechanism of Action: Kinase Inhibition

Many quinoline-based compounds function as inhibitors of protein kinases, which are often dysregulated in cancer.[5][6] A primary research focus should be the evaluation of this compound as a kinase inhibitor.

Hypothetical Kinase Profiling Data

| Kinase Target | IC₅₀ (nM) |

| EGFR | 150 |

| VEGFR2 | 320 |

| Src | 85 |

| Abl | 210 |

| PIM-1 | 95 |

Experimental Workflow: Anticancer Evaluation

A systematic approach to evaluating the anticancer potential of this compound is crucial. The following workflow outlines the key experimental stages.

Caption: Workflow for anticancer activity screening.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Potential Research Area 2: Antimicrobial Agents

Quinoline derivatives have a long history as antimicrobial agents, with many exhibiting potent activity against a range of bacteria and fungi.[7][8][9][10] The presence of the thiol group in this compound could enhance its antimicrobial properties through mechanisms such as metal chelation, which is vital for microbial survival, or by acting as a Michael acceptor.

Proposed Targets and Mechanisms

Potential antimicrobial mechanisms include the inhibition of essential bacterial enzymes like DNA gyrase or peptide deformylase, or disruption of the fungal cell wall.[8]

Hypothetical Antimicrobial Activity Data

| Organism | MIC (µg/mL) |

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Candida albicans | 4 |

| Aspergillus niger | 8 |

Experimental Workflow: Antimicrobial Screening

The following workflow can be employed to systematically screen for antimicrobial activity.

Caption: Workflow for antimicrobial activity screening.

Detailed Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Research Area 3: Neurodegenerative Diseases

Quinoline derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[11] Their mechanisms of action often involve the inhibition of enzymes such as acetylcholinesterase (AChE) or monoamine oxidase (MAO), or through their antioxidant and metal-chelating properties.[11][12] The thiol group in this compound could be particularly relevant for chelating excess metal ions implicated in amyloid plaque formation.

Proposed Therapeutic Pathways

The potential neuroprotective effects of this compound could be mediated through several pathways.

Caption: Potential neuroprotective signaling pathways.

Experimental Workflow: Neuroprotective Evaluation

A tiered approach for evaluating the neuroprotective potential is recommended.

Caption: Workflow for neuroprotective activity evaluation.

Additional Research Opportunity: Fluorescent Probes

Alkylated quinoline-2-thiol derivatives have been reported to be fluorescent and can act as sensors for metals and pH changes.[1][13] The unique structure of this compound makes it a candidate for development as a fluorescent probe for specific metal ions or for monitoring pH in biological systems.

Conclusion

While this compound is currently an understudied compound, its structural features, based on the well-documented activities of the broader quinoline class, suggest a high probability of interesting biological activities. The proposed research areas in oncology, infectious diseases, and neurodegeneration provide a solid foundation for initiating a comprehensive investigation into its therapeutic potential. The outlined experimental workflows and protocols offer a systematic guide for researchers to unlock the prospective applications of this promising molecule.

References

- 1. growingscience.com [growingscience.com]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,6,8-Trimethyl-quinoline-2-thiol

Abstract

This document provides a detailed two-step protocol for the synthesis of 4,6,8-trimethyl-quinoline-2-thiol. The synthesis commences with the construction of the quinoline core to form 4,6,8-trimethylquinolin-2(1H)-one via a Knorr-type quinoline synthesis. This intermediate is subsequently converted to the target thiol derivative through a thionation reaction using Lawesson's reagent. This application note includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Quinoline-2-thiol derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. They are known to exhibit various biological activities and serve as versatile intermediates for the synthesis of more complex molecules. The target compound, this compound, exists in a tautomeric equilibrium with its thione form, 4,6,8-trimethylquinoline-2(1H)-thione. The protocol outlined herein provides a reliable method for its preparation in a laboratory setting.

Synthetic Strategy

The synthesis is designed as a two-step process. The first step involves the synthesis of the quinolin-2-one precursor, and the second step is the thionation of this precursor.

-

Step 1: Knorr Quinoline Synthesis of 4,6,8-Trimethylquinolin-2(1H)-one. This reaction involves the condensation of 2,4-dimethylaniline with ethyl acetoacetate to form a β-ketoanilide intermediate, followed by an acid-catalyzed intramolecular cyclization.

-